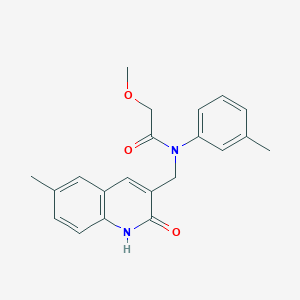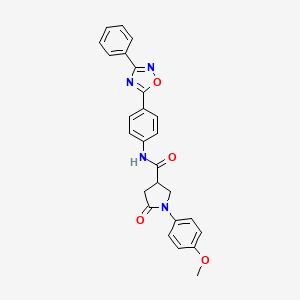![molecular formula C24H26N2O3S B7713674 N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, also known as EPM, is a synthetic compound that has been extensively studied for its potential medical applications. The compound belongs to the sulfonamide class of drugs and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and growth. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide also inhibits the JNK pathway, which is involved in cell death and inflammation. These effects may contribute to the neuroprotective properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been shown to have anti-inflammatory and anti-oxidative effects. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to modulate the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. These effects may contribute to the cognitive-enhancing properties of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced using established synthesis methods. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been extensively studied in animal models, and its safety profile has been well-established. However, there are also limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments. The compound has not been extensively studied in humans, and its long-term safety profile is not fully understood. Additionally, the exact mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. One area of research is the development of more potent and selective analogs of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide that can be used for therapeutic purposes. Another area of research is the further elucidation of the mechanism of action of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide, which may provide insights into its potential therapeutic applications. Additionally, research is needed to better understand the long-term safety profile of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide and its potential side effects. Finally, research is needed to explore the potential applications of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in other areas of medicine, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide is a synthetic compound that has been extensively studied for its potential medical applications. The compound has neuroprotective, anti-inflammatory, and anti-oxidative properties, and has been shown to improve cognitive function in animal models of neurological disorders. While there are limitations to the use of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide in lab experiments, there are also several future directions for research on this compound. With further research, N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide may prove to be a valuable therapeutic agent for the treatment of neurological disorders and other diseases.
Métodos De Síntesis
The synthesis of N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide involves the reaction of N-ethyl-2-methyl-5-nitrobenzamide with 1-phenylethylamine in the presence of a reducing agent. The resulting product is then sulfonated with sulfuric acid to yield N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide. This synthesis method has been well-established in the literature and has been used to produce N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide for use in scientific research.
Aplicaciones Científicas De Investigación
N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has been extensively studied for its potential medical applications, particularly in the treatment of neurological disorders. Research has shown that N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide has also been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its neuroprotective properties.
Propiedades
IUPAC Name |
5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-3-25-24(27)23-16-22(15-14-19(23)2)30(28,29)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUXBWVPKRNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dibenzylsulfamoyl)-N-ethyl-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)






![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)